molecular formula C5H9F3O2Si B1329312 Trimethylsilyl trifluoroacetate CAS No. 400-53-3

Trimethylsilyl trifluoroacetate

Cat. No. B1329312
CAS RN: 400-53-3
M. Wt: 186.2 g/mol
InChI Key: VIYXXANHGYSBLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethylsilyl trifluoroacetate is a compound that has been studied for its utility in various chemical reactions and syntheses. It is known for its role as a silylating agent and a catalyst in organic synthesis, facilitating nucleophilic reactions in aprotic media . The compound's structure includes a trimethylsilyl group attached to a trifluoroacetate moiety, which imparts both steric and electronic effects that are crucial for its reactivity.

Synthesis Analysis

The synthesis of related trimethylsilyl compounds has been explored in several studies. For instance, difluoro(trimethylsilyl)acetonitrile was prepared by the insertion of difluorocarbene into silyl cyanide . Another synthesis involved the preparation of 2-(trifluoromethyl)allyltrimethylsilane through a Grignard reaction of ethyl trifluoroacetate with (trimethylsilyl)methylmagnesium chloride . These methods demonstrate the versatility of trimethylsilyl compounds in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of trimethylsilyl trifluoroacetate has been determined using electron-diffraction data and computational methods. The compound exhibits a staggered anti conformation with C_s symmetry in the gas phase, which is the preferred conformation due to electrostatic interactions and steric effects . The detailed analysis of the molecular structure provides insight into the compound's reactivity and interaction with other molecules.

Chemical Reactions Analysis

Trimethylsilyl trifluoroacetate and related compounds participate in a variety of chemical reactions. For example, trimethylsilyl triflate acts as a catalyst in intramolecular cationic [5 + 2] cycloaddition reactions . It is also an effective reagent for the acylation of alcohols with acid anhydrides10. Additionally, trimethylsilyl bromide, a related compound, has been evaluated as a deprotecting reagent in peptide synthesis . These reactions highlight the compound's role in facilitating complex organic transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of trimethylsilyl trifluoroacetate are reflected in its reactivity and interaction with other molecules. The compound's vibrational properties have been studied through infrared and Raman spectroscopy, providing a scaled quantum mechanical force field that helps predict its behavior in various chemical environments . The compound's ability to act as a silylating agent and catalyst is a direct consequence of its unique physical and chemical properties, which have been exploited in numerous synthetic applications .

Scientific Research Applications

Gas Chromatographic Analysis

  • Application : TMS-TFA is used in the gas chromatographic analysis of trichothecenes, a type of mycotoxin produced by fungi (Kientz & Verweij, 1986).

Peptide Synthesis

  • Application : It has been found effective in cleaving protecting groups employed in peptide synthesis without significant side reactions, and with a much faster reaction rate than some other methods (Fujii et al., 1987).

Organic Synthesis

  • Application : TMS-TFA acts as a powerful silylating agent for organic compounds and accelerates various nucleophilic reactions in aprotic media (Noyori et al., 1981).

Solvent for Polar Compounds

  • Application : TMS-TFA serves as an excellent solvent for polar compounds like organic bases and amino acids, facilitating high concentrations in minimal solvent for gas chromatographic and mass spectrometric analyses (Donike, 1973).

Acylation of Alcohols

  • Application : It's used as a catalyst for the acylation of alcohols with acid anhydrides, providing an efficient and clean process (Procopiou et al., 1998).

Chemical Rearrangements

  • Application : TMS-TFA can induce selective reaction modes in the openingof cyclopropyl ketones and is used in the regioselective conversion of semibullvalenes to barrelenes (Demuth et al., 1981).

Promotion of Trimethylsilylation

  • Application : TMS-TFA increases the speed of trimethylsilylation of sterically hindered phenols, making the reaction more efficient (Hoffman & Peteranetz, 1972).

Microwave Irradiation Synthesis

  • Application : It's used in microwave irradiation synthesis for the preparation of derivatives of fatty alcohols for gas chromatography-mass spectrometric analysis (Dasgupta et al., 1994).

Metabolic Profiling Studies

  • Application : TMS-TFA derivatives are useful as internal standards in NMR-based metabolic profiling of biofluids like blood plasma and serum (Alum et al., 2008).

Trifluoromethylation of Arenes and Heteroarenes

  • Application : A synthesis method using TMS-TFA has been developed for the trifluoromethylation of aryl/heteroaryl iodides, demonstrating broad scope and excellent functional group tolerability (Wang et al., 2016).

Mechanism of Action

Target of Action

Trimethylsilyl trifluoroacetate (TMSOTf) is a reagent widely used in organic synthesis. Its primary targets are organic compounds, particularly those containing hydroxyl groups . The role of TMSOTf is to act as a silylating agent, converting these hydroxyl groups into silyl ethers, which are more reactive and can undergo further chemical transformations .

Mode of Action

TMSOTf interacts with its targets through a process known as silylation. In this process, the trimethylsilyl group from TMSOTf is transferred to the oxygen atom of a hydroxyl group in the target molecule, forming a silyl ether . This reaction typically results in an increase in the reactivity of the target molecule, enabling it to undergo further chemical transformations .

Biochemical Pathways

The increased reactivity of silyl ethers can enable a variety of downstream reactions, including substitution reactions, elimination reactions, and various rearrangements .

Pharmacokinetics

It’s worth noting that the compound is a liquid at room temperature, with a density of 1078 g/mL . It has a boiling point of 88-90°C , indicating that it can readily evaporate under standard conditions. These properties may influence its handling and use in a laboratory setting.

Result of Action

The primary result of TMSOTf’s action is the transformation of less reactive hydroxyl groups into more reactive silyl ethers . This transformation can enable a wide range of downstream chemical reactions, potentially leading to the synthesis of complex organic molecules .

Action Environment

The action of TMSOTf can be influenced by various environmental factors. For instance, the compound is sensitive to moisture and can decompose in the presence of water . Therefore, it is typically used under anhydrous conditions . Additionally, TMSOTf is highly flammable and can react vigorously with strong oxidizing agents . As such, it should be handled with care, stored in a cool place away from heat and ignition sources .

Safety and Hazards

Trimethylsilyl trifluoroacetate is highly flammable and causes severe skin burns and eye damage . It is advised to use personal protective equipment, avoid breathing vapors, mist or gas, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Trimethylsilyl trifluoroacetate has been used in the development of high-performance lithium metal batteries . It has also been used in the stereoinversion of tertiary alcohols to tertiary-alkyl isonitriles and amines . These applications suggest potential future directions for the use of Trimethylsilyl trifluoroacetate in various fields.

properties

IUPAC Name

trimethylsilyl 2,2,2-trifluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F3O2Si/c1-11(2,3)10-4(9)5(6,7)8/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIYXXANHGYSBLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F3O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6059944
Record name Trimethylsilyl trifluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6059944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethylsilyl trifluoroacetate

CAS RN

400-53-3
Record name Acetic acid, 2,2,2-trifluoro-, trimethylsilyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimethylsilyl trifluoroacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000400533
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, 2,2,2-trifluoro-, trimethylsilyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Trimethylsilyl trifluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6059944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimethylsilyl trifluoroacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.295
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Trimethylsilyl trifluoroacetate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6JU5FBY95
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

(2,3-Dihydroxybenzoyl)hydrazine, trifluoroacetate salt (2.82 g) was suspended in 50 ml of acetonitrile and 13.5 g of N-methyl-N-(trimethylsilyl)trifluoroacetamide were added. After stirring for one hour at 40° C., the solvent and trifluoroacetic acid, trimethylsilyl ester formed were distilled off in vacuo. The remaining oil was dissolved again in 50 ml of dried acetonitrile, cooled to 0° C. and added dropwise to a solution of 3.48 g of an adduct of chlorosulfonylisocyanate and (S)-(2-oxo-3-azetidinyl)carbamic acid, phenylmethyl ester in 100 ml of acetonitrile at 0° C. with stirring. After continuous stirring overnight, the solvent was distilled off in vacuo and the residue stirred (1 hour) with 200 ml of isopropanol. (S)-3-[[(Phenylmethoxy)carbonyl]amino]-N-[[2-(2,3-dihydroxybenzoyl)hydrazino]sulfonyl]-2-oxo-1-azetidinecarboxamide precipitated from the solution. Isolation by filtration and washing with ether yielded 3.87 g of white powder.
Name
(2,3-Dihydroxybenzoyl)hydrazine, trifluoroacetate salt
Quantity
2.82 g
Type
reactant
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trimethylsilyl trifluoroacetate
Reactant of Route 2
Reactant of Route 2
Trimethylsilyl trifluoroacetate
Reactant of Route 3
Reactant of Route 3
Trimethylsilyl trifluoroacetate
Reactant of Route 4
Reactant of Route 4
Trimethylsilyl trifluoroacetate
Reactant of Route 5
Reactant of Route 5
Trimethylsilyl trifluoroacetate
Reactant of Route 6
Reactant of Route 6
Trimethylsilyl trifluoroacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.